molecular formula C10H11N5O2 B2417985 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034362-25-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2417985
CAS RN: 2034362-25-7
M. Wt: 233.231
InChI Key: FEXNUZXPPPQMSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . A convenient synthetic approach to similar compounds involves the reaction of azidoacetamides with β-ketoesters and acetylacetone .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety known as 1,3-diazole or imidazole, which contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the loss of hydrogen bond donor/acceptor group at triazole substituted aryl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone, also known as (5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone:

Pharmaceutical Applications

Anticancer Agents: Compounds containing the 1,2,3-triazole moiety have shown significant anticancer activity. The triazole ring can enhance the binding affinity to cancer cell targets, leading to the development of potent anticancer agents . This compound could be explored for its potential to inhibit cancer cell proliferation and induce apoptosis.

Antimicrobial Agents: The presence of the triazole and isoxazole rings in the compound suggests potential antimicrobial properties. These heterocycles are known for their ability to disrupt microbial cell walls and inhibit essential enzymes . Research could focus on developing new antibiotics or antifungal agents based on this compound.

Chemical Biology

Bioconjugation: The triazole ring is a key component in click chemistry, which is widely used for bioconjugation . This compound can be utilized to attach various biomolecules, such as proteins or nucleic acids, to create bioconjugates for studying biological processes or developing diagnostic tools.

Fluorescent Probes: The unique structure of this compound can be modified to develop fluorescent probes for imaging applications. Triazole-based fluorescent probes are valuable in visualizing cellular components and tracking biological events in real-time .

Materials Science

Polymer Chemistry: The triazole and isoxazole rings can be incorporated into polymer backbones to enhance their properties. These polymers can exhibit improved thermal stability, mechanical strength, and resistance to degradation . This compound can be a building block for designing advanced materials for various industrial applications.

Supramolecular Chemistry: The compound’s structure allows it to participate in supramolecular assemblies through hydrogen bonding and π-π interactions . These assemblies can be used to create novel materials with specific functions, such as drug delivery systems or sensors.

Organic Synthesis

Catalysts: The triazole moiety can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various organic transformations . This compound can be explored as a catalyst or a catalyst precursor in synthetic chemistry.

Building Blocks: The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science .

Medicinal Chemistry

Enzyme Inhibitors: The compound’s structure suggests potential as an enzyme inhibitor. Triazole-containing compounds have been shown to inhibit various enzymes, including kinases and proteases . Research can focus on identifying specific enzyme targets and developing inhibitors for therapeutic use.

Receptor Modulators: The compound can be investigated for its ability to modulate biological receptors. Triazole derivatives have been found to interact with receptors involved in neurological and cardiovascular diseases . This can lead to the development of new drugs for treating these conditions.

Agricultural Chemistry

Pesticides: The compound’s structure can be optimized to develop new pesticides. Triazole and isoxazole derivatives have shown efficacy against a wide range of pests and pathogens . Research can focus on creating environmentally friendly and effective agricultural chemicals.

Plant Growth Regulators: The compound can be explored for its potential to act as a plant growth regulator. Triazole-based compounds have been used to enhance plant growth, increase resistance to stress, and improve crop yields .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Similar compounds have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

Mechanism of Action

Target of Action

The compound, also known as (5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a derivative of 1,2,3-triazole . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The compound interacts with its targets through the 1,2,3-triazole ring, which can form hydrogen bonds, crucial for binding with biological targets . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, 1,2,3-triazole derivatives have been used for the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it has been shown to exhibit antifungal, antimicrobial, antiviral, and anticancer activities . .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-7-4-9(12-17-7)10(16)14-5-8(6-14)15-3-2-11-13-15/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXNUZXPPPQMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

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